molecular formula C7H15NO2 B187248 N-methoxy-N-methylpentanamide CAS No. 129118-11-2

N-methoxy-N-methylpentanamide

Cat. No. B187248
M. Wt: 145.2 g/mol
InChI Key: CDTCEEGTCPVQNX-UHFFFAOYSA-N
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Description

N-methoxy-N-methylpentanamide is a compound with the molecular formula C7H15NO2 . It has an average mass of 145.199 Da and a mono-isotopic mass of 145.110275 Da .


Synthesis Analysis

N-methoxy-N-methylpentanamide can be synthesized through various methods. One such method involves the use of sec-butyllithium in tetrahydrofuran and cyclohexane . The solution is cooled to -50°C, and N-methoxy-N-methylvaleramide is added. After stirring for 10 minutes, the mixture is diluted with ether, washed with water, dried over sodium sulfate, and evaporated .


Molecular Structure Analysis

The InChI code for N-methoxy-N-methylpentanamide is 1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

N-methoxy-N-methylpentanamide is used in the process of intermolecular CDC amination of remote and proximal unactivated Csp3–H bonds . This process involves the functionalization of inert Csp3–H bonds with a high degree of selectivity, which is a challenging yet desirable avenue in organic synthesis .

Methods of Application or Experimental Procedures

The selectivity in this process is maximum when the distal carbon is γ to the appended group and decreases by moving from γ → δ → ε positions . The appended groups include esters, N–H protected amines, phthaloyl, sulfone, sulfinimide, nitrile, phosphite, phosphate and borate esters . In borate esters, boron serves as a traceless directing group, which is hitherto unprecedented for any remote Csp3–H functionalization .

Results or Outcomes Obtained

The selectivity order follows the trend: 3° benzylic > 2° benzylic > 3° tertiary > α to keto > distal methylene (γ > δ > ε) . Computations predicted the radical stability (thermodynamic factors) and the kinetic barriers as the factors responsible for such trends . Remarkably, this strategy eludes any designer catalysts, and the selectivity is due to the intrinsic substrate reactivity .

Safety And Hazards

N-methoxy-N-methylpentanamide is classified as a dangerous substance. It has a GHS02 pictogram, indicating it is flammable . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, and using protective equipment .

properties

IUPAC Name

N-methoxy-N-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTCEEGTCPVQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396624
Record name N-methoxy-N-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methylpentanamide

CAS RN

129118-11-2
Record name N-methoxy-N-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a CH2Cl2 solution (200 mL) containing N-methoxy-N-methylamine hydrochloride (8.09 g, 82.9 mmol) and Et3N (12.6 g, 124 mmol) was added valeryl chloride (10 g, 82.9 mmol) dropwise at room temperature. The resulting solution bubbled vigorously and stirred for 2 hours after which time it was carefully quenched with H2O. The organic layer was separated and washed with 2.0 N NaOH. The organics were extracted with CH2Cl2, dried (MgSO4) and the solvent removed in vacuo. The resulting colorless oil was taken on without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step Two
Name
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Part A: To a magnetically stirred solution of valeric acid (10.9 ml, 0.1 mol) in dichloromethane (200 ml) was successively added: N-methyl-N-methoxy-amine.hydrochloride (10.14 gram, 0.104 mol), N-methylmorpholine (22.9 ml, 0.208 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide.HCl (EDCI) (19.92 gram, 0.104 mol) and HOBt (14.04 gram, 0.104 mol) and the resulting mixture was reacted for 20 hours at room temperature. The obtained suspension was successively washed with water, aqueous citric acid (a solution of 24 gram citric acid in 250 ml H2O) and 5% aqueous NaHCO3. The organic layer was dried over Na2SO4, filtered and concentrated to give pentanoic acid methoxy-methyl-amide (12.31 gram, 85% yield) as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ 0.93 (t, J=7, 3H), 1.31-1.43 (m, 2H), 1.57-1.66 (m, 2H), 2.42 (br t, J=7, 2H), 3.18 (s, 3H), 3.69 (s, 3H).
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.14 g
Type
reactant
Reaction Step Two
Quantity
22.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
19.92 g
Type
reactant
Reaction Step Five
Name
Quantity
14.04 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
SG Davies, AM Fletcher, ITT Houlsby… - Journal of natural …, 2018 - ACS Publications
The asymmetric syntheses of all members of the Hancock alkaloid family based upon a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core are delineated. The conjugate addition …
Number of citations: 29 pubs.acs.org
RD Clark, JM Muchowski, LE Fisher, LA Flippin… - …, 1991 - thieme-connect.com
Treatment of dilithiated N-(tert-butoxycarbonyl) anilines 1 with dimethylformamide or carbon dioxide furnishes intermediates 3, 5, that are easily converted to N-(tert-butoxycarbonyl) …
Number of citations: 68 www.thieme-connect.com
O Okitsu, R Suzuki, S Kobayashi - The Journal of organic …, 2001 - ACS Publications
… (S)-2-Benzyloxy-5-hydroxy-N-methoxy-N-methylpentanamide (39). To a solution of N,O-… (S)-2-Benzyloxy-5-hydroxy-N-methoxy-N-methylpentanamide (40). Method A. To a solution …
Number of citations: 148 pubs.acs.org
T Murata, T Kawanishi, A Sekiguchi, R Ishikawa, K Ono… - Molecules, 2018 - mdpi.com
Various optically active 2-hydroxyamide derivatives are produced based on the kinetic resolution of racemic 2-hydroxyamides with a diphenylacetyl component and (R)-…
Number of citations: 10 www.mdpi.com
SG Davies, AM Fletcher, ITT Houlsby… - The Journal of …, 2017 - ACS Publications
The 1 H and 13 C NMR data of synthetic samples of (S)-N(1)-methyl-2-[2′-(3″-hydroxy-4″-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline, the originally proposed structure of the …
Number of citations: 21 pubs.acs.org
T Niu, KH Wang, D Huang, C Xu, Y Su, Y Hu, Y Fu - Synthesis, 2014 - thieme-connect.com
Weinreb amides were prepared directly from carboxylic acids, N,O-dimethylhydroxylamine, and phosphorus trichloride in one pot at 60 C in toluene in high yields, thus avoiding the …
Number of citations: 24 www.thieme-connect.com
Y Xie, T Hu, Y Zhang, D Wei, W Zheng… - The Journal of …, 2021 - ACS Publications
Currently, remdesivir is the first and only FDA-approved antiviral drug for COVID-19 treatment. Adequate supplies of remdesivir are highly warranted to cope with this global public …
Number of citations: 17 pubs.acs.org
NH Kim - 2013 - repositories.lib.utexas.edu
Spinosyn A is a particularly interesting natural product due to its structural complexity and potent insecticidal activity. The biosynthetic pathway of spinosyn A is interesting as it has two …
Number of citations: 1 repositories.lib.utexas.edu
S Rajamanickam, M Saraswat, S Venkataramani… - Chemical …, 2021 - pubs.rsc.org
… 21b The reaction between N-methoxy-N-methylpentanamide (Weinreb amide) (29) and tetrazole under the present conditions provided a multitude of products. The major CDC product …
Number of citations: 13 pubs.rsc.org
JR Jacobsen, DE Cane, C Khosla - Biochemistry, 1998 - ACS Publications
… (2R,3S)-2-methyl-3-(tert-butyldimethylsiloxy)-N-methoxy-N-methylpentanamide (6). To a suspension of 0.86 g (8.9 mmol) of N,O-dimethylhydroxylamine hydrochloride in 35 mL of CH 2 …
Number of citations: 54 pubs.acs.org

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